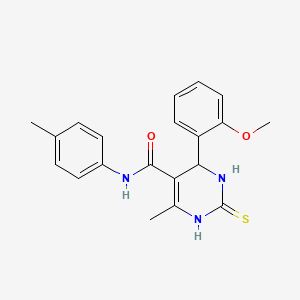![molecular formula C18H15Cl2N3O3 B4062606 3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-2,4-imidazolidinedione](/img/structure/B4062606.png)
3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-2,4-imidazolidinedione
説明
3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-2,4-imidazolidinedione is a useful research compound. Its molecular formula is C18H15Cl2N3O3 and its molecular weight is 392.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.0490467 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antioxidant Activity Analysis
The study of antioxidants is crucial in various fields, from food engineering to medicine. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) and the Hydroxyl Radical Antioxidant Capacity (HORAC) tests are used to determine the antioxidant activity of compounds. These methods, based on the transfer of a hydrogen atom or an electron, are essential in evaluating the antioxidant capacity of complex samples. The incorporation of electrochemical (bio)sensors provides complementary data, clarifying the mechanisms and kinetics of processes involving antioxidants (Munteanu & Apetrei, 2021).
Enzymatic Decolorization and Detoxification
Enzymatic approaches have gained attention for the decolorization and detoxification of textile and synthetic dyes in polluted water. Enzymes like peroxidases and laccases, especially when combined with redox mediators, have shown potential in degrading recalcitrant compounds. This enzymatic treatment is seen as an alternative to conventional methods, providing a solution for treating wastewater on a large scale (Husain, 2006).
Synthesis of Carbazole Alkaloids
Carbazole alkaloids exhibit significant biological activities, including antioxidant properties. The synthesis of highly substituted carbazole rings, pivotal in producing carbazole alkaloids like carquinostatin A and carbazomadurin A, involves complex chemical reactions. The evaluation of these compounds' antioxidant activities through various assays highlights the role of the phenolic carbazole core in their biological efficacy. Such research points towards the potential of these compounds as novel antioxidants (Hieda, 2017).
特性
IUPAC Name |
3-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3/c19-10-1-3-15-13(5-10)14-6-11(20)2-4-16(14)22(15)8-12(24)9-23-17(25)7-21-18(23)26/h1-6,12,24H,7-9H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFHYGNISDLJEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4062524.png)
![5-cyano-N-(2-fluorophenyl)-4-(2-furyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4062535.png)

![ethyl 5-cyano-4-(2-furyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-2-phenyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4062560.png)
![N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)-2-naphthalenesulfonamide](/img/structure/B4062568.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4062578.png)
![2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide](/img/structure/B4062581.png)
![N-(2-methoxyphenyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B4062584.png)

![2-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-4-phenyl-1(2H)-phthalazinone](/img/structure/B4062594.png)
![5-cyano-2-methyl-N-(2-methylphenyl)-6-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4062599.png)
![N-[7-(4-tert-butylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide](/img/structure/B4062601.png)

![methyl 6-[(2-chlorobenzyl)thio]-5-cyano-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4062626.png)
